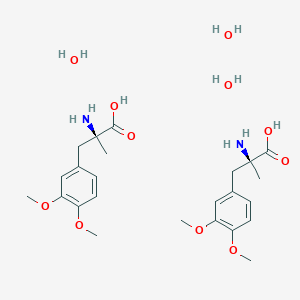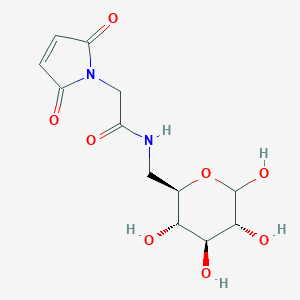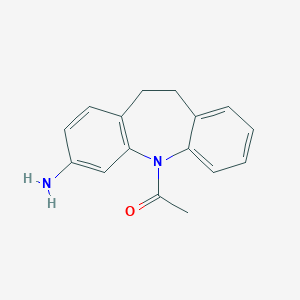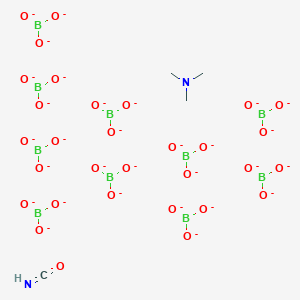
3,4-二甲氧基-α-甲基苯丙氨酸
描述
3,4-Dimethoxy-alpha-methylphenylalanine is a derivative of L-tyrosine, where the hydroxy groups at positions 3 and 4 of the phenyl ring are replaced by methoxy groups . This compound is an important intermediate in the synthesis of 3-hydroxy-alpha-methyl-L-tyrosine (L-methyldopa), which is used in various pharmaceutical applications .
科学研究应用
3,4-Dimethoxy-alpha-methylphenylalanine has several scientific research applications. It is used as an intermediate in the synthesis of pharmaceutical compounds, such as L-methyldopa . Additionally, it is used in high-performance liquid chromatography (HPLC) for the separation of enantiomers . The compound’s unique structure makes it valuable in various fields, including chemistry, biology, and medicine.
准备方法
The synthesis of 3,4-Dimethoxy-alpha-methylphenylalanine involves several steps. One common method is the chiral ligand-exchange high-performance liquid chromatography (HPLC) using copper (II)-L-phenylalanine complexes . The optimal mobile phase for this process is composed of 20% methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water at pH 3.2, with a column temperature set at 20°C . This method allows for the efficient separation of enantiomers, which is crucial for obtaining enantiomerically pure compounds.
化学反应分析
3,4-Dimethoxy-alpha-methylphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, organic modifiers, and different pH conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be converted into 3-hydroxy-alpha-methyl-L-tyrosine under specific conditions .
作用机制
The mechanism of action of 3,4-Dimethoxy-alpha-methylphenylalanine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its activity, influencing its binding to receptors and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3,4-Dimethoxy-alpha-methylphenylalanine is similar to other L-tyrosine derivatives, such as L-dopa and 3-hydroxy-alpha-methyl-L-tyrosine . its unique methoxy groups at positions 3 and 4 of the phenyl ring distinguish it from these compounds. This structural difference influences its chemical properties and reactivity, making it a valuable intermediate in various synthetic processes .
属性
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H17NO4.3H2O/c2*1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;;/h2*4-6H,7,13H2,1-3H3,(H,14,15);3*1H2/t2*12-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVPGCSVATVRH-MKYDYASUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921655 | |
| Record name | 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115217-60-2 | |
| Record name | 3,4-Dimethoxy-alpha-methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115217602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)











